Product packaging for (S)-3-cyano-5-methylhexanoic acid(Cat. No.:CAS No. 181289-37-2)

(S)-3-cyano-5-methylhexanoic acid

Cat. No.: B3024895
CAS No.: 181289-37-2
M. Wt: 155.19 g/mol
InChI Key: MGWZYUMZVZMKTN-ZETCQYMHSA-N
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Description

Significance as a Chiral Building Block

The importance of (S)-3-cyano-5-methylhexanoic acid lies in its identity as a chiral building block. In organic synthesis, chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The presence of a defined stereochemistry is often critical for the biological activity of pharmaceutical compounds. This compound offers a readily available source of a specific stereoisomer, which can be elaborated into more complex structures without the need for challenging and often inefficient resolution steps later in the synthetic sequence. The nitrile and carboxylic acid functionalities present in the molecule offer versatile handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Role in Pharmaceutical Precursor Synthesis: Emphasis on (S)-Pregabalin Intermediacy

The most prominent application of this compound is its role as a key intermediate in the synthesis of (S)-Pregabalin. Pregabalin (B1679071), marketed under the trade name Lyrica, is a gamma-aminobutyric acid (GABA) analogue used to treat a range of conditions including epilepsy, neuropathic pain, and generalized anxiety disorder. The therapeutic efficacy of pregabalin is almost exclusively attributed to its (S)-enantiomer.

This compound can be converted to (S)-Pregabalin through the reduction of its nitrile group to a primary amine. This transformation is a critical step in many industrial syntheses of the drug. The use of this compound as a precursor ensures the correct stereochemistry is established early in the synthesis, leading to a more efficient and cost-effective manufacturing process for (S)-Pregabalin.

Evolution of Synthetic Approaches for Enantiopure this compound

The demand for enantiomerically pure this compound has driven the development of various synthetic strategies. These approaches can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis

Early synthetic routes often involved the synthesis of a racemic mixture of 3-cyano-5-methylhexanoic acid, followed by resolution to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. One common strategy involves the use of a chiral resolving agent, such as (S)-(+)-mandelic acid or cinchonidine, to form diastereomeric salts that can be separated by crystallization. While effective, this method is inherently inefficient as it discards half of the material as the undesired enantiomer.

To overcome the limitations of classical resolution, asymmetric synthetic methods have been developed. One notable approach is the asymmetric hydrogenation of a prochiral precursor, 3-cyano-5-methylhex-3-enoic acid, using a chiral rhodium catalyst such as Rh(I)-Me-DuPHOS. This method allows for the direct formation of (S)-3-cyano-5-methylhexanoate with high enantiomeric excess.

Chemoenzymatic Synthesis

More recently, chemoenzymatic methods have gained prominence as a green and efficient alternative for producing enantiopure this compound. These methods utilize enzymes to catalyze key stereoselective transformations.

One widely employed chemoenzymatic approach is the kinetic resolution of racemic esters of 3-cyano-5-methylhexanoic acid. Lipases, such as those from Pseudomonas cepacia or Thermomyces lanuginosus, can selectively hydrolyze the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester largely unreacted. The desired (S)-acid can then be separated from the unreacted (R)-ester. This method has been shown to be effective for the scalable production of the desired enantiomer.

Another innovative chemoenzymatic route involves the use of nitrilases. These enzymes can directly and stereoselectively hydrolyze one of the nitrile groups in a prochiral dinitrile precursor, 2-isobutylsuccinonitrile, to a carboxylic acid, yielding this compound with high enantioselectivity. This approach is highly atom-economical as it avoids the formation of a racemic mixture.

The evolution of these synthetic methods reflects a continuous effort to develop more sustainable, efficient, and cost-effective processes for the production of this vital chiral building block.

Interactive Data Table: Comparison of Synthetic Approaches

Synthetic ApproachKey FeaturesAdvantagesDisadvantages
Classical Resolution Separation of enantiomers from a racemic mixture using a chiral resolving agent.Well-established and relatively simple to implement.Maximum theoretical yield of 50%; generates significant waste.
Asymmetric Hydrogenation Direct synthesis of the desired enantiomer using a chiral catalyst.High enantioselectivity and potentially high yield.Requires expensive and often air-sensitive metal catalysts.
Enzymatic Kinetic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.Mild reaction conditions; high enantioselectivity.Maximum theoretical yield of 50% unless the undesired enantiomer is racemized and recycled.
Enzymatic Desymmetrization Stereoselective enzymatic transformation of a prochiral precursor.Potentially 100% theoretical yield; highly atom-economical and environmentally friendly.Requires the identification and optimization of a suitable enzyme.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B3024895 (S)-3-cyano-5-methylhexanoic acid CAS No. 181289-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-cyano-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZYUMZVZMKTN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431807
Record name (S)-3-cyano-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181289-37-2
Record name (S)-3-cyano-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthesis Methodologies

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. For (S)-3-cyano-5-methylhexanoic acid, enzymatic methods, particularly those involving nitrilases and lipases, have been extensively investigated to achieve high stereoselectivity.

Nitrilase-Catalyzed Hydrolysis of Isobutylsuccinonitrile (IBSN)

The hydrolysis of the prochiral dinitrile, isobutylsuccinonitrile (IBSN), catalyzed by nitrilase enzymes, is a highly attractive and direct route to produce this compound. nih.gov This method is valued for its potential in establishing the desired stereocenter in a single, efficient step.

The success of the nitrilase-catalyzed hydrolysis of isobutylsuccinonitrile hinges on the enzyme's ability to selectively hydrolyze only one of the two nitrile groups (regioselectivity) and to do so in a manner that produces the desired (S)-enantiomer in high excess (enantioselectivity). The enzyme's active site must accommodate the isobutylsuccinonitrile molecule in a specific orientation that exposes the pro-(S) nitrile group to the catalytic machinery, which includes a characteristic catalytic triad (B1167595) of glutamic acid, lysine, and cysteine.

Molecular modeling and site-directed mutagenesis studies have been instrumental in elucidating these mechanisms. For instance, research has identified specific amino acid residues, such as Trp57 and Val134, as "hotspots" that significantly influence the stereoselectivity of the nitrilase. By mutating these residues, the enzyme's enantioselectivity (expressed as the E value) can be dramatically enhanced, in some cases exceeding 300. nih.gov Molecular dynamics simulations have suggested that these mutations can alter the substrate's binding orientation within the active site, facilitating a more favorable interaction for the conversion of the desired enantiomer.

A wide range of nitrilases from various sources, including plants and microorganisms, have been screened for their activity and selectivity towards isobutylsuccinonitrile. Plant-derived nitrilases, such as those from the Brassicaceae family, have shown particular promise. nih.gov

A nitrilase from Arabis alpina (AaNIT) was identified as a robust biocatalyst for the synthesis of this compound. nih.gov Through protein engineering, a mutant of this enzyme, N258D, was developed that exhibited not only high catalytic activity but also exceptional enantioselectivity (E > 300) even at high substrate concentrations. nih.gov Similarly, a nitrilase from Brassica rapa (BrNIT) has been utilized in the regio- and enantioselective hydrolysis of isobutylsuccinonitrile. Nitrilases from Arabidopsis thaliana are also well-characterized and have been used as a basis for understanding the structure and function of this enzyme class.

The screening process often involves high-throughput methods to assess the enzymatic activity of a large number of candidates against the target substrate. Promising enzymes are then characterized in more detail to determine their kinetic parameters, stability, and optimal reaction conditions.

For practical and economic reasons, nitrilase-catalyzed reactions are often carried out using whole microbial cells that overexpress the desired enzyme, such as recombinant Escherichia coli. nih.gov This approach avoids the costly and time-consuming process of enzyme purification. Whole-cell catalysts can also exhibit enhanced stability and may be reused for multiple reaction cycles.

To further improve stability and facilitate catalyst recovery and reuse, both whole cells and isolated enzymes can be immobilized on solid supports. Immobilization techniques include physical adsorption, entrapment in gels like silica (B1680970) gel, covalent attachment to a carrier, and cross-linking of enzyme aggregates. nih.gov For example, a recombinant nitrilase has been successfully immobilized on bioinspired silica, leading to enhanced thermal and pH stability and excellent reusability over numerous batches. Immobilized E. coli cells harboring a nitrilase from Brassica rapa have demonstrated high enantioselectivity and conversion rates over 12 reaction batches.

Comparison of Enzyme Immobilization Techniques
TechniqueDescriptionAdvantagesDisadvantages
AdsorptionPhysical binding of enzymes to an inert support via weak forces (e.g., van der Waals, hydrogen bonds). Simple, mild conditions, often preserves enzyme activity.Enzyme leakage can occur with changes in pH, temperature, or ionic strength.
Covalent BindingFormation of covalent bonds between the enzyme and the support material. Strong attachment, prevents enzyme leakage.Can sometimes lead to a loss of enzyme activity due to conformational changes.
EntrapmentPhysical confinement of enzymes within a porous matrix (e.g., silica gel). Enzyme is protected, generally mild conditions.Mass transfer limitations for the substrate and product can occur.
Cross-LinkingFormation of covalent bonds between enzyme molecules to create aggregates. High enzyme loading, stable.Can lead to enzyme denaturation if not optimized.

A notable challenge in the nitrilase-mediated hydrolysis of isobutylsuccinonitrile is the formation of an amide byproduct, (S)-3-cyano-5-methylhexanoic amide. nih.gov Some nitrilases exhibit promiscuous hydration activity, which leads to the formation of this amide instead of the desired carboxylic acid. nih.gov This byproduct can complicate the purification of the final product.

Performance of a Bienzymatic Cascade for (S)-CMHA Synthesis
Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (eep %)Reference
Mutant Nitrilase (N258D) and Amidase (Pa-Ami)Isobutylsuccinonitrile (IBSN)This compound ((S)-CMHA)45.099.3 nih.gov

Lipase-Catalyzed Kinetic Resolution of Ester Precursors

An alternative biocatalytic strategy for obtaining this compound involves the kinetic resolution of a racemic mixture of its ester precursors. In this approach, a lipase (B570770) is used to selectively hydrolyze one of the enantiomers of the racemic ester, typically the (R)- or (S)-ester, leaving the other enantiomer unreacted.

Resolution of Racemic 2-Carboxyethyl-3-cyano-5-methylhexanoic Acid Ethyl Ester (CNDE)

A prominent method for obtaining this compound involves the kinetic resolution of its racemic precursor, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, often abbreviated as CNDE. This process selectively hydrolyzes one enantiomer of the racemic mixture, allowing for the separation of the desired stereoisomer. The enzymatic resolution of CNDE has been a focal point of research due to its potential for high efficiency and enantioselectivity. A chemoenzymatic process for the synthesis of Pregabalin (B1679071), a drug for which this compound is an intermediate, utilizes the resolution of CNDE to produce 2-carboxyethyl-3-cyano-5-methylhexanoic acid. This is followed by a heat-promoted decarboxylation to yield this compound ethyl ester. chemicalbook.com

Role of Specific Lipase Enzymes (e.g., TL lipase, Pseudomonas cepacia lipase)

Lipases are a class of enzymes that have proven to be particularly effective in the kinetic resolution of CNDE. Among the various lipases screened, Thermomyces lanuginosus lipase (TLL), commercially available as Lipolase®, has demonstrated high enantioselectivity for the hydrolysis of CNDE. While recombinant TLL shows excellent (S)-enantioselectivity (E > 200), its catalytic activity can be low.

Pseudomonas cepacia lipase is another enzyme that has been successfully employed in the kinetic resolution of various chiral compounds. nih.gov It exhibits excellent enantioselectivity in the acylation of (R)-enantiomers of certain alcohols, highlighting its potential utility in stereoselective synthesis. nih.gov The enantioselectivity of Pseudomonas cepacia lipase has been studied for a range of primary 2-methyl-substituted alcohols, showing high enantiomeric ratios for specific substrates.

The following table summarizes the performance of different lipases in the resolution of CNDE:

Lipase SourceCommercial NameEnantioselectivity (E-value)Key Findings
Thermomyces lanuginosusLipolase®> 200High (S)-enantioselectivity but can have low catalytic activity.
Pseudomonas sp.-Less SelectiveNot selected for further process development due to lower selectivity.
Mucor miehei-Less SelectiveNot selected for further process development due to lower selectivity.
Optimization of Reaction Conditions for Enantioselectivity and Yield

To enhance the efficiency of the enzymatic resolution, optimization of reaction conditions is crucial. Response surface methodology (RSM) is a statistical technique that has been effectively used to optimize various parameters in lipase-catalyzed reactions. nih.gov Factors such as substrate concentration, enzyme amount, temperature, and stirring rate are systematically varied to identify the optimal conditions for achieving high enantiomeric excess (ee) and yield. For instance, in the enantioselective production of 1-phenyl 1-propanol, RSM was used to determine the optimal conditions, resulting in a significant increase in the enantiomeric excess. Similarly, for the esterification of (±)-menthol, reaction temperature, enzyme loading, and reaction time were identified as significant factors affecting the conversion and enantiomeric excess. nih.gov In the context of CNDE resolution, an initial goal of starting with a 1 M concentration of the substrate and completing the reaction in under 24 hours was achieved due to the high catalytic activity of Lipolase®.

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

To overcome the limitations of naturally occurring enzymes, such as low activity or stability, researchers have turned to enzyme engineering and directed evolution.

Strategies for Improving Enzyme Activity, Selectivity, and Stability

Several strategies are employed to enhance the performance of enzymes for industrial applications. fao.org These include:

Immobilization: Attaching the enzyme to a solid support can improve its stability and allow for easier separation and reuse. For example, a mutant of Talaromyces thermophilus lipase was immobilized on an epoxy resin, which increased its catalytic efficiency and reusability in the kinetic resolution of CNDE.

Protein Engineering: This involves modifying the enzyme's structure through techniques like site-directed mutagenesis to create variants with improved properties.

Chemical Modification: Altering the enzyme's surface characteristics through chemical bonding can enhance its performance.

Use of Additives: The addition of certain soluble compounds can help stabilize the enzyme's structure.

These strategies aim to develop robust biocatalysts that can withstand industrial process conditions, such as high substrate concentrations and the presence of organic solvents.

Chemocatalytic and Asymmetric Hydrogenation Methods

In addition to enzymatic methods, chemocatalytic approaches, particularly asymmetric hydrogenation, are powerful tools for the synthesis of chiral molecules like this compound. Transition metal catalysts, often in complex with chiral ligands, are used to achieve high enantioselectivity in the reduction of prochiral substrates.

Metals such as iridium, rhodium, and ruthenium are commonly used in asymmetric hydrogenation. For example, iridium-based catalysts are highly efficient for the hydrogenation of unfunctionalized olefins and imines. The choice of catalyst and reaction conditions is critical for achieving high yields and enantiomeric excesses. Asymmetric hydrogenation is a versatile and reliable method for producing chiral drugs and their intermediates on an industrial scale.

Asymmetric Hydrogenation of Unsaturated Cyano Acid Salts (e.g., 3-Cyano-5-methylhex-3-enoic Acid Salts)

One of the most efficient methods for synthesizing this compound is through the asymmetric hydrogenation of a cyano-substituted olefin. This process involves the reduction of the double bond in a precursor molecule, such as a 3-cyano-5-methylhex-3-enoic acid salt, to create the desired chiral center.

The effectiveness of these rhodium catalysts is a result of their ability to create a chiral environment around the substrate, directing the hydrogenation to occur from a specific face of the double bond. This leads to the preferential formation of one enantiomer over the other.

The design of the chiral ligand is paramount for achieving high stereocontrol in these reactions. The ligand's structure dictates the three-dimensional arrangement of the catalytic complex, which in turn influences the enantioselectivity of the hydrogenation. The development of novel planar-chiral rhodium catalysts is an active area of research. For instance, the synthesis of a planar-chiral rhodium(III) catalyst with a sterically demanding cyclopentadienyl (B1206354) ligand has been reported. These catalysts can be synthesized from commercially available starting materials and their pure enantiomers can be obtained through separation of diastereomeric adducts with natural amino acids like (S)-proline. Such advancements in ligand design are crucial for expanding the scope and efficiency of asymmetric C-H activation reactions, which are increasingly important in modern organic synthesis.

Knoevenagel Condensation and Subsequent Stereocontrolled Hydrogenation

Another synthetic route involves the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. For instance, isovaleraldehyde (B47997) can be condensed with diethyl malonate in the presence of a base to form an α,β-unsaturated ester. A subsequent Michael addition of a cyanide source, such as potassium cyanide, to this unsaturated intermediate yields a racemic cyano diester.

Following decarboxylation, the resulting racemic 3-cyano-5-methylhexanoic acid ester can be subjected to stereocontrolled hydrogenation to obtain the desired (S)-enantiomer. This hydrogenation step often employs chiral catalysts similar to those used in the direct asymmetric hydrogenation of unsaturated cyano acid salts.

Bromination-Cyanation Sequences for Stereocenter Introduction

The introduction of the stereocenter can also be achieved through a bromination-cyanation sequence. This method involves the stereoselective bromination of a suitable precursor, followed by nucleophilic substitution with a cyanide salt to introduce the cyano group. The stereochemistry of the final product is determined by the stereoselectivity of the bromination step and the mechanism of the subsequent cyanation reaction. While this method offers an alternative approach, it often involves the use of toxic reagents like potassium or sodium cyanide, which presents challenges for large-scale industrial production.

Chemoenzymatic Hybrid Routes for Integrated Process Efficiency

To overcome the limitations of purely chemical or enzymatic methods, chemoenzymatic hybrid routes have been developed. These integrated processes combine the advantages of both approaches to achieve higher efficiency, yield, and enantiopurity.

One such strategy involves the enzymatic resolution of a racemic mixture of 3-cyano-5-methylhexanoic acid esters. For example, an esterase from Arthrobacter sp. has been shown to selectively hydrolyze the (R)-enantiomer of the ester, leaving the desired (S)-enantiomer unreacted. The efficiency of this resolution can be significantly enhanced by optimizing reaction parameters such as the addition of dimethyl sulfoxide (B87167) (DMSO).

Another chemoenzymatic approach utilizes nitrilases. For instance, a nitrilase can be used for the kinetic resolution of a racemic cyano compound to produce this compound. rsc.org Molecular modification of these enzymes through techniques like directed evolution can significantly enhance their stereoselectivity. rsc.org

Process Development and Optimization for Industrial Application

Yield Enhancement Strategies and Reaction Condition Optimization

Optimizing reaction conditions such as pH and temperature is crucial for maximizing the yield of (S)-3-cyano-5-methylhexanoic acid. In biocatalytic routes, these parameters directly influence enzyme activity and stability.

pH Optimization: The pH of the reaction medium plays a critical role in enzymatic resolutions. For instance, in the kinetic resolution of rac-3-cyano-5-methylhexanoic acid esters using whole cells of Arthrobacter sp. ZJB-09277, the optimal pH for the biocatalytic process was determined to be 6.0. Maintaining the pH at this level ensures the highest enzymatic activity and, consequently, a better yield of the desired (S)-acid.

Temperature Optimization: Temperature is another key factor influencing reaction rates and enzyme stability. The optimal temperature for the biocatalytic production of this compound using Arthrobacter sp. ZJB-09277 was found to be 35°C. In other processes, such as the decarboxylation of (S)-3-Cyano-2-ethoxycarbonyl-5-methyl hexanoic acid sodium salt, temperatures can be much higher, ranging from 140°C to 180°C, with a preference for 150°C to 160°C. google.com

Table 1: Optimized Reaction Conditions for this compound Production

Parameter Optimal Value Context Source
pH 6.0 Biocatalytic resolution using Arthrobacter sp. ZJB-09277
Temperature 35°C Biocatalytic resolution using Arthrobacter sp. ZJB-09277
Temperature 150°C - 160°C Decarboxylation of (S)-3-Cyano-2-ethoxycarbonyl-5-methyl hexanoic acid sodium salt google.com

Purity and Optical Purity Improvement Techniques

Achieving high chemical and optical purity is paramount in the synthesis of pharmaceutical intermediates. Various purification techniques are employed to isolate this compound and its precursors with the required specifications.

Distillation and Column Purification: Fractional distillation has been effectively used to purify intermediates like 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester, leading to an increased yield of the subsequent product, this compound ethyl ester. Column purification of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester has also been shown to increase the purity of the final ester and its salt form.

Aqueous Two-Phase Systems (ATPS): An innovative and efficient method for purifying this compound from bioconversion broths is the use of aqueous two-phase systems. An optimized acetone (B3395972)/ammonium (B1175870) sulfate (B86663) ATPS, consisting of 15% (w/w) ammonium sulfate and 35% (w/w) acetone, achieved a maximum product recovery of 99.15%. This system effectively removed 99% of cells and 86.27% of proteins. After a back-extraction step, the total yield of this compound reached 92.11%.

Enzymatic Resolution: Lipase-catalyzed kinetic resolution is a powerful technique for obtaining high optical purity. This method can produce this compound ethyl ester with an optical purity of 98-99%. google.com The use of specific enzymes, such as a nitrilase from Arabis alpina, can achieve excellent enantioselectivity (E > 300). Molecular modifications of nitrilases have also been explored to significantly enhance stereoselectivity, resulting in an enantiomeric excess (e.e.) of over 99.9%. nih.gov

Table 2: Purity and Yield Enhancement Techniques

Technique Target Compound/Intermediate Outcome Source
Fractional Distillation 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester Increased yield of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester
Column Purification 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester Increased purity of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester
Aqueous Two-Phase System This compound 99.15% recovery, 92.11% total yield
Lipase (B570770) Catalyzed Resolution (RS)-3-cyano-5-methyl-hexanoic acid ethyl ester 98-99% optical purity google.com
Engineered Nitrilase rac-isobutylsuccinonitrile >99.9% e.e. for this compound nih.gov

Development of Cost-Effective and Environmentally Sustainable Processes

The pharmaceutical industry is increasingly focused on developing "green" and cost-effective manufacturing processes. This is particularly relevant for the synthesis of this compound, a precursor to the widely used drug pregabalin (B1679071).

Biocatalysis: The use of enzymes, such as nitrilases and lipases, offers a more environmentally friendly alternative to traditional chemical methods. google.com Biocatalytic routes often operate under milder reaction conditions, reduce the use of hazardous reagents, and can lead to higher selectivity, thus minimizing waste. nih.gov For example, the transition from a purely chemical synthesis to an enzyme-based process for pregabalin significantly reduces the use of organic solvents and catalysts like sponge nickel.

Atom Economy: Improving atom economy is a key principle of green chemistry. Processes that involve the racemization and recycling of the undesired (R)-enantiomer of 3-cyano-5-methyl-hexanoic acid contribute to a more cost-effective and sustainable synthesis by converting a byproduct into the desired product.

Alternative Reagents: Replacing hazardous reagents is another crucial aspect of developing sustainable processes. For instance, using sodium cyanide, which is considered safer to handle in an industrial setting than potassium cyanide, is a notable improvement. Some modern synthetic routes for pregabalin intermediates have successfully avoided the use of expensive and environmentally harmful reagents and solvents. researchgate.net

Aqueous Processes: Performing reactions in water is highly desirable from a green chemistry perspective. An extremely unusual and green process for producing pregabalin involves performing all four manufacturing steps in water, utilizing a lipase-based resolution. nih.gov

Solvent System Selection and Optimization

High DMSO Concentration Tolerance: In certain enzymatic resolutions, the addition of Dimethyl Sulfoxide (B87167) (DMSO) can dramatically enhance enantioselectivity. For the resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester with Arthrobacter sp. ZJB-09277, the enantiomeric ratio was significantly increased by the addition of 50% (v/v) DMSO. The whole-cell catalysts demonstrated a remarkable tolerance to high DMSO concentrations, up to 80% (v/v). This tolerance is advantageous as DMSO is an excellent solvent for a wide range of organic compounds. ac-limoges.fr

Solvent Effects on Decarboxylation: The decarboxylation of racemic 3-cyano 2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester is effectively carried out in a solvent system of DMSO with sodium chloride. google.com

Aqueous and Biphasic Systems: To improve the environmental profile, water is often the solvent of choice. nih.gov In cases where organic solvents are necessary, biphasic systems, such as an n-heptane-water system for the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), can be employed. The use of an aqueous two-phase system with acetone and ammonium sulfate for purification also represents a greener alternative to traditional solvent extraction.

Downstream Processing and Isolation Methods for Chiral Compounds

The isolation and purification of the final chiral compound from the reaction mixture is a critical step in ensuring the quality of the pharmaceutical intermediate.

Extraction: After enzymatic hydrolysis, the desired this compound is typically in an aqueous basic solution. It can be recovered by acidification followed by extraction with an organic solvent like ethyl acetate.

Aqueous Two-Phase Extraction (ATPE): As mentioned previously, ATPS provides an efficient method for the separation of this compound from the bioconversion broth. This technique allows for the removal of cells and proteins in a single step. A subsequent back-extraction can then be performed to recover the product with high yield. The salt used in the ATPS, such as ammonium sulfate, can be recovered and recycled, further enhancing the sustainability of the process.

Crystallization: Diastereomeric salt formation with an optically pure amine is another method used for the resolution and isolation of this compound. google.com This technique relies on the differential solubility of the diastereomeric salts, allowing for the separation of the desired enantiomer through crystallization.

Analytical Methodologies and Quality Control in Research and Development

Characterization Techniques for Enantiomeric Purity Assessment

The enantiomeric purity of (S)-3-cyano-5-methylhexanoic acid is a critical quality attribute, as the pharmacological activity of Pregabalin (B1679071) is specific to its (S)-enantiomer. Consequently, highly sensitive and specific analytical methods are required to accurately quantify the enantiomeric excess (ee).

Specific Optical Rotation: A fundamental technique for characterizing chiral compounds is the measurement of specific optical rotation. For a related compound, the tert-butyl amine salt of 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid, the specific optical rotation for the (S)-isomer was found to be -36.80°, while the (R)-isomer exhibited a rotation of +33.480°. This demonstrates the opposing optical activity of the enantiomers, a principle that underpins this method of analysis. The measurement is typically performed at a specific concentration, in a defined solvent, and at a controlled temperature.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the accurate determination of enantiomeric purity. These methods often involve the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. For the analysis of related compounds, various chiral columns are employed. For instance, the enantiomeric excess of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester can be determined by Gas-Liquid chromatography using a chiral column like Chiraledex.

Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. For example, Pregabalin and its isomers can be derivatized with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDNPAA), and the resulting diastereomers separated on an ordinary C18 column.

Table 1: Techniques for Enantiomeric Purity Assessment

Technique Principle Application Example
Specific Optical Rotation Measures the rotation of plane-polarized light by a chiral compound in solution. Determination of the (S) and (R) isomers of 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid tert-butyl amine salt.
Chiral HPLC Utilizes a chiral stationary phase or chiral derivatizing agent to separate enantiomers. Separation of Pregabalin enantiomers after derivatization with FDNPAA on a C18 column.
Chiral Gas Chromatography Employs a chiral capillary column to separate volatile enantiomers. Determination of the enantiomeric excess of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester.

Analytical Method Development and Validation for Synthesis Monitoring and Intermediate Characterization

The development and validation of analytical methods are crucial for monitoring the progress of the synthesis of this compound and for characterizing its intermediates. These methods ensure the quality and consistency of the manufacturing process.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose. Method development involves optimizing various parameters, including the column, mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation and sensitivity for the target analyte and any impurities.

Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines and includes the assessment of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, a validated RP-HPLC method for Pregabalin demonstrated linearity over a specific concentration range, with a high correlation coefficient (R² > 0.999). The accuracy is often evaluated by recovery studies at different concentration levels, with recovery values typically expected to be within 98-102%.

Table 2: Key Parameters in Analytical Method Validation

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (R²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value. Recovery of 98-102%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (RSD) ≤ 2%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. No interference from impurities or degradation products at the retention time of the analyte.
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio of 3:1
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of 10:1

Role as a Reference Standard in Pharmaceutical Quality Control Applications

This compound plays a vital role as a reference standard in the quality control of Pregabalin. Reference standards are highly purified compounds that are used as a benchmark for analytical purposes. They are essential for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. researchgate.net

In the context of Pregabalin manufacturing, this compound can be used to:

Identify and quantify specific impurities: As a potential impurity in the final API, having a well-characterized reference standard of this compound allows for the development of analytical methods to detect and quantify its presence. researchgate.net

Method validation: It is used during the validation of analytical methods to demonstrate specificity, allowing for the separation of the intermediate from the final product and other related substances.

System suitability testing: In routine quality control testing, the reference standard can be used to verify the performance of the analytical system before analyzing samples.

The availability of high-quality reference standards for intermediates like this compound is crucial for ensuring that the final drug product meets the stringent quality and safety requirements set by regulatory authorities.

Broader Applications and Research Directions in Organic Chemistry

Exploration in Enzyme Catalysis Studies and Stereoselectivity Research

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and (S)-3-cyano-5-methylhexanoic acid serves as a key subject in the field of enzyme catalysis and stereoselectivity. Biocatalytic methods, prized for their high selectivity and environmentally friendly conditions, have been extensively explored for the production of this chiral acid.

A notable approach involves the kinetic resolution of a racemic mixture of 3-cyano-5-methylhexanoic acid esters. Enzymes such as lipases and nitrilases have demonstrated high stereoselectivity in this process. For instance, researchers have successfully employed whole cells of a newly isolated Arthrobacter sp. ZJB-09277, which contains an esterase capable of selectively hydrolyzing the corresponding ester to yield this compound with a high enantiomeric excess (ee) of 95.1%. The study highlighted that the steric effect of the alcohol moiety in the ester substrate plays a crucial role in the enzyme's activity and enantioselectivity.

Similarly, immobilized lipases, such as a mutant of Talaromyces thermophilus lipase (B570770) (TTL) and Lipase PS from Pseudomonas cepacia, have been effectively used for the enantioselective hydrolysis of racemic esters to produce the desired (S)-acid. These biocatalysts have shown remarkable tolerance to high substrate concentrations and potential for reusability, which are critical factors for industrial-scale applications. The development of these enzymatic routes provides a more efficient and cost-effective alternative to some traditional chemical methods.

Enzyme/BiocatalystSubstrateProductKey Findings
Arthrobacter sp. ZJB-09277 (whole cells)rac-3-cyano-5-methylhexanoic acid ethyl esterThis compoundAchieved 44.6 mM product with 95.1% ee; catalyst tolerant to high DMSO concentrations.
Immobilized Talaromyces thermophilus lipase (TTL) mutant2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA)Effective at high substrate concentrations (3 M) with 49.7% conversion and 95% ee.
Immobilized Lipase PS from Pseudomonas cepaciarac-3-cyano-5-methylhexanoic acid ethyl esterThis compoundOptimal performance at 35 °C and pH 6.0; tolerant to substrate concentrations up to 2.0 M.
Nitrilase from Alcaligenes faecalis ZJUTB10rac-isobutylsuccinonitrile (rac-ISBN)This compoundMolecular modification enhanced stereoselectivity, achieving >99.9% ee.

Potential as a Versatile Intermediate in Other Chiral Chemical Syntheses

The primary and most well-documented application of this compound is its role as a key chiral intermediate in the synthesis of (S)-Pregabalin. google.com Pregabalin (B1679071) is a gamma-aminobutyric acid (GABA) analogue used to treat a variety of neurological and psychiatric disorders. The synthesis of the enantiomerically pure (S)-isomer of Pregabalin is crucial for its therapeutic efficacy.

The conversion of this compound to (S)-Pregabalin typically involves the reduction of the cyano group to a primary amine. This transformation highlights the utility of the cyano group as a precursor to an amine functionality. The inherent chirality of the starting acid ensures the stereochemical integrity of the final active pharmaceutical ingredient.

Beyond its application in Pregabalin synthesis, the structure of this compound offers potential as a versatile intermediate for other chiral molecules. The presence of two distinct functional groups—a carboxylic acid and a nitrile—at specific positions on a chiral scaffold allows for a range of chemical modifications. This makes it a valuable building block in the synthesis of other complex chiral targets.

Future Prospects in Chiral Pool Synthesis and Asymmetric Transformations

This compound is a prime candidate for inclusion in the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules. The development of efficient biocatalytic and asymmetric hydrogenation methods for its synthesis enhances its availability and cost-effectiveness.

Future research is likely to focus on expanding the utility of this chiral building block. Its functional groups can be manipulated to create a variety of other chiral synthons. For example, the carboxylic acid can be converted into esters, amides, or alcohols, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. These transformations open up pathways to a diverse array of chiral compounds.

Furthermore, the principles of asymmetric transformation used to synthesize this compound, such as asymmetric hydrogenation using chiral catalysts like Rhodium-Me-DuPHOS, can be applied to create other valuable chiral molecules. The continued exploration of new catalysts and reaction conditions will undoubtedly lead to more efficient and selective methods for synthesizing this and other chiral compounds.

Computational Chemistry Applications in Reaction Mechanism Elucidation and Stereocontrol Prediction

Computational chemistry has emerged as a powerful tool for understanding and predicting the outcomes of chemical reactions, particularly in the realm of stereoselectivity. In the context of this compound synthesis, computational methods have been instrumental in elucidating reaction mechanisms and guiding the design of more efficient catalysts.

A significant example is the use of molecular modeling to enhance the stereoselectivity of a nitrilase used for the kinetic resolution of rac-isobutylsuccinonitrile (rac-ISBN) to produce this compound. Researchers employed the Molecular Mechanics/Poisson-Boltzmann surface area (MM/PBSA) method to calculate the binding free energy of the substrates in the enzyme's active site. This computational approach identified key amino acid residues (hotspots) that control the stereoselectivity of the enzyme.

Based on these computational predictions, site-directed mutagenesis was performed to create mutant enzymes with significantly enhanced enantioselectivity (E > 300). Molecular dynamics (MD) simulations and docking studies further clarified the mechanism behind this improved stereocontrol, revealing changes in hydrogen bonding and substrate orientation within the active site. This successful integration of computational chemistry and experimental work provides a roadmap for the rational design of enzymes with desired properties and could be applied to the molecular modification of other nitrilases for industrial applications.

Q & A

Q. What enzymatic methods are used for the enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid?

The compound is synthesized via nitrilase-catalyzed hydrolysis of isobutylsuccinonitrile (IBSN). Key enzymes include nitrilases from Arabis alpina (AaNIT) and Brassica rapa (BrNIT), which exhibit high regioselectivity and enantioselectivity (>98% e.e.) under mild conditions (neutral pH, 30–40°C). Immobilized E. coli cells expressing BrNIT retain >98% e.e. and >41% conversion over 12 batches .

Table 1: Enzymatic Synthesis Parameters

Enzyme SourceSubstrateConversion (%)e.e. (%)ConditionsReference
Arabis alpinaIBSN45.099.3pH 7.0, 35°C[8]
Brassica rapaIBSN45.9>99.0pH 7.0, 30°C[17]

Q. How do reaction conditions influence enantioselectivity in nitrilase-mediated synthesis?

Enantioselectivity depends on enzyme-substrate interactions, particularly residues Trp57 and Val134 in AaNIT, which stabilize the (S)-enantiomer via hydrophobic and π-π stacking interactions . Computational methods like MM/PBSA have been used to predict mutations (e.g., V82L/M127I/C237S in BrNIT) that enhance stereoselectivity .

Q. What analytical techniques validate the enantiomeric purity of this compound?

Chiral HPLC and polarimetry are standard. For example, Zheng et al. (2012) used chiral HPLC with a Crownpak CR-I column (mobile phase: 0.1% HClO4 in MeOH) to confirm >98% e.e. .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity between nitrilases from different species?

Arabis alpina nitrilase produces this compound without amide byproducts, whereas Brassica rapa variants require mutagenesis to suppress byproduct formation . Comparative structural analysis and directed evolution can optimize regioselectivity.

Q. How do chemoenzymatic cascade processes improve synthesis efficiency?

A one-pot process combining nitrilase (hydrolysis) and ene-reductase (reduction) eliminates intermediate isolation steps. For example, hydrolase-mediated hydrolysis of (E)-4a directly yields this compound with 95% yield .

Q. What computational tools guide enzyme engineering for enhanced stereoselectivity?

Molecular dynamics (MD) simulations and MM/PBSA free-energy calculations identify critical residues (e.g., Trp57 in AaNIT). Mutagenesis at these sites improves enantioselectivity from 95% to >99% e.e. .

Table 2: Enzyme Engineering Outcomes

MutationEnzymee.e. ImprovementConversion (%)Reference
V82L/M127I/C237SBrNIT95% → >99%45.9[20]
Trp57AlaAaNIT99.3% → 85%40.2[1]

Q. How does racemic resolution compare to asymmetric synthesis for pregabalin intermediates?

Chemical resolution using (S)-(+)-mandelic acid achieves ~50% yield but requires costly chiral auxiliaries. In contrast, biocatalytic methods achieve >95% yield and >98% e.e. with lower environmental impact .

Methodological Challenges & Solutions

Q. How are contradictory data on substrate loading reconciled in industrial-scale synthesis?

High substrate loading (150 g/L IBSN) reduces reaction efficiency due to substrate inhibition. Fed-batch strategies or enzyme immobilization mitigate this, maintaining >98% e.e. at 45% conversion .

Q. What quality control protocols ensure batch-to-batch consistency in enzymatic synthesis?

Standardized parameters include:

  • Enzyme activity assays (e.g., nitrilase activity via NH3 release).
  • pH and temperature monitoring using in-line sensors.
  • Chiral HPLC for e.e. validation .

Future Directions

Q. Can multi-enzyme systems replace stepwise synthesis for pregabalin intermediates?

Emerging cascades (e.g., nitrilase + amidase) enable one-pot conversion of IBSN to pregabalin precursors, reducing purification steps and costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.